![molecular formula C14H19ClN2O2 B4719968 2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B4719968.png)
2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide
Overview
Description
2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-chloro substituent and a morpholin-4-yl propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-(morpholin-4-yl)propylamine.
Reaction: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 3-(morpholin-4-yl)propylamine and triethylamine in the solvent. The mixture is stirred at room temperature for several hours.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include amines or alcohols.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound can be a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the morpholin-4-yl propyl side chain play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- 4-chloro-N-[3-(morpholin-4-yl)propyl]benzamide
- N-(2,2,3-trichloro-1-morpholin-4-yl-3-phenyl-propyl)-benzamide
- 2-amino-N-[3-(morpholin-4-yl)propyl]benzamide
Comparison:
- Structural Differences: The position and nature of substituents on the benzamide core differ among these compounds, affecting their chemical reactivity and biological activity.
- Unique Features: 2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide is unique due to its specific chloro and morpholin-4-yl propyl substituents, which confer distinct properties and potential applications.
Properties
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZFSJNZZIJULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


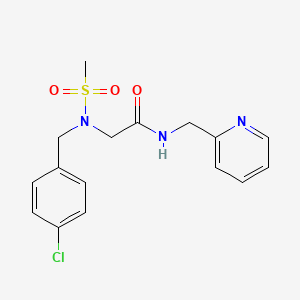
![5-[(2-chlorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B4719894.png)
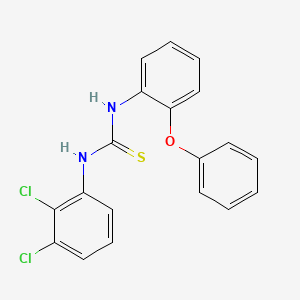
![1-(3-methoxybenzoyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4719908.png)
![N-[4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4719913.png)
![N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide](/img/structure/B4719917.png)
![Ethyl 4-{[(4-ethyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate](/img/structure/B4719923.png)
![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-{[4-(diethylamino)-2-methylphenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)
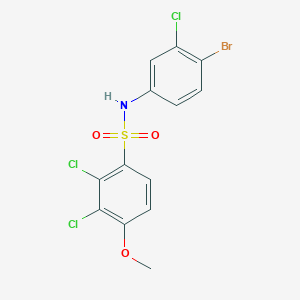
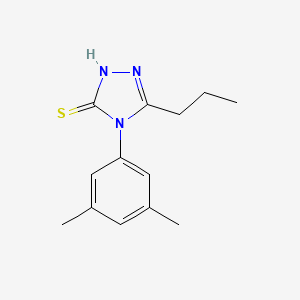
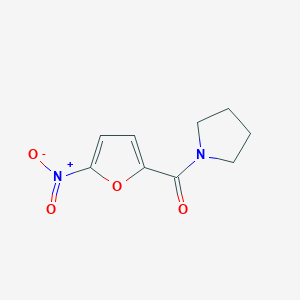
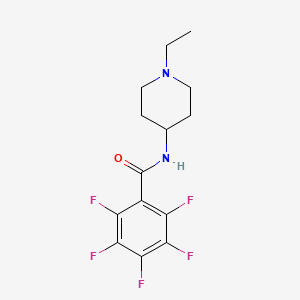
![ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4719976.png)
